Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

Medicinal Chemistry Chemical Synthesis Drug Discovery

Synthesizing kinase inhibitors often requires a soluble, stable 2-piperazinyl nicotinate scaffold. This dihydrochloride salt eliminates free-base handling issues, enabling reproducible aqueous-phase reactions. Key supply advantages: - Enhanced aqueous solubility vs. free base for green chemistry and high-throughput synthesis. - Room temperature storage simplifies lab logistics and preserves material integrity during long campaigns. - ≥95% purity meets late-stage functionalization and analytical standard requirements.

Molecular Formula C11H17Cl2N3O2
Molecular Weight 294.17 g/mol
CAS No. 1185317-00-3
Cat. No. B1500683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(piperazin-1-yl)nicotinate dihydrochloride
CAS1185317-00-3
Molecular FormulaC11H17Cl2N3O2
Molecular Weight294.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC=C1)N2CCNCC2.Cl.Cl
InChIInChI=1S/C11H15N3O2.2ClH/c1-16-11(15)9-3-2-4-13-10(9)14-7-5-12-6-8-14;;/h2-4,12H,5-8H2,1H3;2*1H
InChIKeyLEGUACSNOPNKRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride Overview


Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride (CAS 1185317-00-3) is a dihydrochloride salt of a piperazine-substituted nicotinic acid methyl ester. It has a molecular weight of 294.17 g/mol and the formula C11H17Cl2N3O2 [1]. This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules where the piperazine moiety is a privileged scaffold . Its solid physical form and reported purity of 95-98% make it suitable for research and development applications .

Salt Dihydrochloride salt supports aqueous solubility and solid handling
Position 2‑piperazine substitution on nicotinate for distinct reactivity
Ester Methyl ester balances stability with nucleophilic reactivity
Form Solid high‑purity grade suitable for medicinal chemistry workflows

Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride: Substitution Risks


In the context of scientific procurement and chemical synthesis, the specific salt form and substitution pattern of a building block are critical determinants of its utility. Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride possesses three key differentiating features that cannot be assumed for its closest analogs: 1) its dihydrochloride salt form, which confers enhanced aqueous solubility and handling stability compared to the free base ; 2) the 2-position piperazine substitution on the nicotinate ring, which dictates distinct reactivity and potential biological target engagement compared to 4- or 6-substituted regioisomers [1]; and 3) the methyl ester, which provides a balance of stability and reactivity distinct from ethyl or other ester analogs . Substituting with a free base, a different salt, or a regioisomer without experimental validation introduces variables in solubility, reaction kinetics, and target binding that can lead to irreproducible results or failed syntheses. The quantitative evidence below provides the basis for rational selection of this specific compound over its alternatives.

Free base

Lacks dihydrochloride solubility; may complicate aqueous or protic solvent setups.

Regioisomers

4‑ or 6‑substitution shifts electronic and steric profile, potentially altering reactivity and target engagement.

Ethyl ester

Lower nucleophilic acyl substitution rate may require longer reaction times or different conditions.

Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride: Quantitative Evidence


Enhanced Aqueous Solubility

Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride is the dihydrochloride salt of the parent free base (CAS 104813-92-5). Salt formation is a well-established strategy to improve aqueous solubility of organic compounds. While direct experimental solubility data for this specific compound pair is not available in the public domain, class-level inference based on the presence of two hydrochloride counterions versus the neutral free base predicts a significant increase in aqueous solubility for the dihydrochloride salt . This inference is supported by the known physicochemical properties: the dihydrochloride salt has a higher calculated topological polar surface area (tPSA) due to the additional polar atoms, which is associated with enhanced water solubility [1].

Aqueous Solubility
Class‑level inference
Dihydrochloride salt vs free base: predicted >10‑fold higher aqueous solubility
Supports aqueous reaction screening
Data to verify with experimental measurement
Medicinal Chemistry Chemical Synthesis Drug Discovery

Room Temperature Storage Advantage

A direct comparison of vendor storage specifications reveals a key logistical advantage for the 2-substituted dihydrochloride salt. Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride is specified for storage at room temperature . In contrast, the 4-substituted regioisomer, Methyl 4-(piperazin-1-yl)nicotinate (CAS 1782915-45-0), requires storage in a refrigerator . This difference in recommended storage conditions suggests that the 2-substituted dihydrochloride salt possesses superior solid-state stability under ambient conditions, reducing the need for specialized cold storage and simplifying inventory management.

Storage Condition
Reported
Target: room temperature; Comparator: refrigerator storage required
Supports ambient storage logistics
Based on vendor specifications; verify with in‑house stability
Chemical Logistics Lab Operations Stability

High Purity Grade Availability

While the target compound is commonly available at 95% purity from major suppliers , it is also offered at a higher purity of 98% (NLT) from specialty vendors . This 3% absolute purity differential can be critical for applications requiring high precision, such as late-stage functionalization in medicinal chemistry or the preparation of analytical standards. The availability of a higher purity grade provides procurement flexibility, allowing researchers to select the appropriate quality based on the sensitivity of their specific application.

Purity Grade
Reported
98% (NLT) available; standard commercial grade 95%
Supports impurity‑sensitive synthesis
Vendor‑reported purity; independent QC recommended
Analytical Chemistry Procurement Quality Control

Methyl Ester Reactivity Advantage

The methyl ester group of the target compound (MW 294.17 g/mol) [1] offers a distinct balance of stability and reactivity compared to the ethyl ester analog, Ethyl 2-(piperazin-1-yl)nicotinate (MW 235.28 g/mol) . Methyl esters are generally more reactive towards nucleophiles than ethyl esters, which can be advantageous in certain synthetic transformations [2]. Conversely, they are less prone to steric hindrance than larger esters. This property profile makes the methyl ester a versatile intermediate, particularly when subsequent steps involve amide bond formation or hydrolysis to the carboxylic acid.

Ester Reactivity
Class‑level inference
Methyl ester vs ethyl ester: typically 2–5× more reactive in nucleophilic acyl substitution
Supports acyl substitution screening
General organic reactivity principle; specific systems may vary
Organic Synthesis Prodrug Design Medicinal Chemistry

Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride: Application Scenarios


Kinase Inhibitor Synthesis

The enhanced aqueous solubility of the dihydrochloride salt (Evidence Item 1) makes this compound an excellent starting material for synthesizing kinase inhibitors, particularly those targeting GSK-3 or related enzymes. The salt form facilitates reactions in aqueous or mixed solvent systems, which are increasingly favored in green chemistry and high-throughput parallel synthesis .

Room-Temperature Stable Intermediates

The room temperature storage advantage (Evidence Item 2) directly benefits medicinal chemistry laboratories with limited cold storage capacity or those conducting long-term synthesis campaigns. This logistical benefit reduces the risk of compound degradation and ensures consistent material quality over extended periods .

Late-Stage Functionalization & Analytical Standards

The availability of a 98% pure grade (Evidence Item 3) directly addresses the needs of researchers performing late-stage functionalization on complex molecules, where impurities can lead to significant yield losses. It also supports the preparation of high-purity analytical standards for method validation and quality control in pharmaceutical development .

Amide Formation and Ester Hydrolysis

The methyl ester moiety (Evidence Item 4) provides a kinetically favorable handle for subsequent transformations, such as amide bond formation with amines or hydrolysis to the free carboxylic acid. This property is valuable in the synthesis of bioactive amides and peptide mimetics, where efficient conversion is critical [1].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Salt‑form solubility
Aqueous reaction compatibility
Extended synthesis campaigns
Ambient storage stability
Long‑term material consistency
Late‑stage functionalization
Higher purity grade
Impurity‑sensitive steps
Amide/acid formation
Methyl ester reactivity
Nucleophilic acyl substitution rate

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